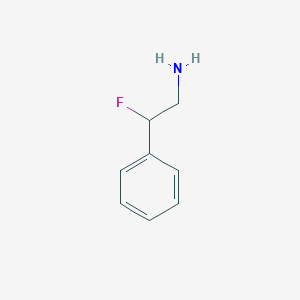

2-Fluoro-2-phenylethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBAGEDGPDCSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55601-20-2 | |

| Record name | 2-fluoro-2-phenylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-2-phenylethan-1-amine

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. The phenethylamine backbone, a privileged structure in neuroscience and pharmacology, serves as the foundation for numerous endogenous neurotransmitters and synthetic drugs.[1][2] The introduction of a fluorine atom at the benzylic position, creating 2-Fluoro-2-phenylethan-1-amine, presents a fascinating case study in the interplay of stereoelectronic effects on chemical behavior and potential biological activity. This guide provides a comprehensive overview of the chemical properties of 2-Fluoro-2-phenylethan-1-amine, offering insights for researchers and professionals engaged in drug discovery and development.

The presence of fluorine can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] While alpha-fluoroamines have historically been considered potentially unstable, recent advances have demonstrated their viability as synthetic targets.[4] This guide will delve into the known and predicted characteristics of 2-Fluoro-2-phenylethan-1-amine, providing a foundational understanding for its application in research.

Physicochemical Properties

The physicochemical profile of a drug candidate is a critical determinant of its developability. For 2-Fluoro-2-phenylethan-1-amine, these properties are influenced by the interplay of the basic amino group, the aromatic phenyl ring, and the electron-withdrawing fluorine atom.

| Property | Value/Prediction | Source/Rationale |

| Molecular Formula | C₈H₁₀FN | [5] |

| Molecular Weight | 139.17 g/mol | [5] |

| CAS Number | 55601-20-2 | [5] |

| LogP | 1.6559 | [5] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [5] |

| pKa (Predicted) | ~9.3 | The pKa of the parent compound, 2-phenylethylamine, is approximately 9.83. The electron-withdrawing inductive effect of the adjacent fluorine atom is expected to decrease the basicity of the amine, thus lowering the pKa of its conjugate acid. A reduction of 0.5 pKa units is a reasonable estimate. |

| Solubility | The free base is expected to be soluble in organic solvents. The hydrochloride salt is predicted to be soluble in water.[6][7] | General solubility trends for amines and their salts. |

Synthesis of 2-Fluoro-2-phenylethan-1-amine

The most logical and commonly employed synthetic route to primary amines of this nature is the reductive amination of the corresponding ketone. In this case, the precursor would be 2-fluoro-1-phenylethanone (also known as α-fluoroacetophenone).

Experimental Protocol: Reductive Amination

Materials:

-

2-Fluoro-1-phenylethanone

-

Ammonia source (e.g., ammonium chloride)

-

Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with H₂ over Palladium on carbon)

-

Anhydrous solvent (e.g., Methanol or Ethanol)

-

Buffer for pH control (if necessary)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-1-phenylethanone in the chosen anhydrous alcohol.

-

Amine Addition: Add an excess of the ammonia source to the solution. If using ammonium chloride, a weak base may be needed to liberate free ammonia in situ.

-

pH Adjustment: The formation of the imine intermediate is often acid-catalyzed. The pH should be maintained in a slightly acidic range (e.g., 5-6) to facilitate imine formation without excessive protonation of the amine.

-

Addition of Reducing Agent: Slowly add the reducing agent to the reaction mixture. If using NaBH₃CN, it can be added portion-wise. If using catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of the catalyst.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup:

-

Quench the reaction by carefully adding water or a dilute acid.

-

Adjust the pH to basic (e.g., pH > 10) with an aqueous base solution (e.g., NaOH) to deprotonate the amine product.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-Fluoro-2-phenylethan-1-amine.

Spectroscopic Analysis

No experimental spectra for 2-Fluoro-2-phenylethan-1-amine are currently available in public databases. However, the expected spectral features can be predicted based on the analysis of its parent compound, 2-phenylethylamine, and general spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.

-

Benzylic Proton (CHF): A doublet of doublets in the range of δ 5.0-5.5 ppm. The coupling to the adjacent fluorine atom will result in a large coupling constant (JHF ≈ 45-50 Hz), and further splitting will occur due to coupling with the methylene protons.

-

Methylene Protons (CH₂N): A multiplet in the range of δ 3.0-3.5 ppm. This will be a complex signal due to diastereotopicity and coupling to both the benzylic proton and the fluorine atom.

-

Amine Protons (NH₂): A broad singlet in the range of δ 1.5-3.0 ppm. The chemical shift of this signal is highly dependent on solvent and concentration. This signal will disappear upon the addition of D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Signals in the range of δ 125-140 ppm.

-

Benzylic Carbon (CHF): A doublet in the range of δ 90-95 ppm, with a large one-bond carbon-fluorine coupling constant (JCF ≈ 170-190 Hz).

-

Methylene Carbon (CH₂N): A doublet in the range of δ 45-50 ppm, with a smaller two-bond carbon-fluorine coupling constant (JCCF ≈ 20-25 Hz).

Infrared (IR) Spectroscopy (Predicted)

As a primary amine, 2-Fluoro-2-phenylethan-1-amine is expected to exhibit the following characteristic IR absorptions:

-

N-H Stretch: Two medium intensity bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine.[9][10][11]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

N-H Bend (Scissoring): A medium to strong band in the region of 1580-1650 cm⁻¹.[9]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band in the region of 1000-1100 cm⁻¹.

-

C-N Stretch: A medium intensity band in the region of 1020-1250 cm⁻¹.[9]

Mass Spectrometry (Predicted Fragmentation)

In electron ionization mass spectrometry, aliphatic amines typically undergo α-cleavage (cleavage of the bond adjacent to the C-N bond) as a major fragmentation pathway.[12][13][14]

-

Molecular Ion (M⁺˙): An odd molecular weight peak at m/z = 139, which is characteristic for a compound with one nitrogen atom.[12]

-

Alpha-Cleavage:

-

Loss of a •CH₂NH₂ radical would result in a fragment at m/z = 109 (C₆H₅CHF⁺).

-

Loss of a •C₆H₅CHF radical would result in a fragment at m/z = 30 (CH₂NH₂⁺). This is often a very prominent peak for primary amines.[14]

-

-

Other Fragments: Loss of HF from the molecular ion or other fragments may also be observed. Fragments characteristic of the phenyl group (e.g., m/z = 77) are also possible.

Reactivity and Stability

The presence of the fluorine atom at the benzylic position is expected to have a significant impact on the reactivity and stability of the molecule.

-

Basicity: As previously mentioned, the electron-withdrawing nature of the fluorine atom will decrease the basicity of the amine compared to 2-phenylethylamine.

-

Nucleophilicity: The reduced basicity also implies reduced nucleophilicity, which will affect the rates of its reactions with electrophiles.

-

Stability: Alpha-fluoroamines can be susceptible to the elimination of hydrogen fluoride to form an enamine. The stability of 2-Fluoro-2-phenylethan-1-amine will depend on the conditions (pH, temperature). Under acidic conditions, protonation of the amine would likely stabilize the molecule against elimination.

-

Oxidative Stability: The C-F bond is very strong, and the fluorine substitution may increase the metabolic stability of the compound by blocking oxidative metabolism at the benzylic position, a common metabolic hotspot for phenethylamines.

Potential Applications in Drug Discovery

The 2-phenylethylamine scaffold is a core component of many centrally acting drugs.[1] Fluorination is a common strategy to enhance drug properties. Therefore, 2-Fluoro-2-phenylethan-1-amine is a molecule of interest for several reasons:

-

Neuromodulatory Agents: As an analog of phenethylamine, it could potentially interact with trace amine-associated receptors (TAARs) or other monoamine systems in the central nervous system. Related fluoroamphetamines are classified as CNS stimulants.[15]

-

Enzyme Inhibitors: The introduction of the fluorine atom could lead to potent and selective enzyme inhibitors, for example, of monoamine oxidase (MAO) or other enzymes involved in neurotransmitter metabolism.

-

Molecular Probes: A fluorinated analog could be developed into a ¹⁸F-labeled radiotracer for positron emission tomography (PET) imaging to study biological processes in the brain.

Conclusion

2-Fluoro-2-phenylethan-1-amine is a synthetically accessible molecule with a unique combination of structural features that make it of significant interest to the drug discovery and development community. While specific experimental data for this compound is sparse, a comprehensive understanding of its chemical properties can be inferred from the behavior of related compounds and general chemical principles. Its predicted physicochemical properties, coupled with the known effects of fluorination in medicinal chemistry, suggest that 2-Fluoro-2-phenylethan-1-amine is a valuable building block for the synthesis of novel therapeutic agents and research tools. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential.

References

-

The Chemical Reactivity Profile of 2'-Fluoroacetophenone in Synthesis. (URL: [Link])

-

Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. (URL: [Link])

-

Supporting Information For: S1. (URL: [Link])

-

Direct reductive amination of various acetophenone analogues with N-methylaniline a. (URL: [Link])

-

IR: amines. (URL: [Link])

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (URL: [Link])

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

-

Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

IR Absorption Table. (URL: [Link])

-

Typical IR Absorption Frequencies For Common Functional Groups. (URL: [Link])

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (URL: [Link])

-

2-Phenethylamines in Medicinal Chemistry: A Review - PMC - NIH. (URL: [Link])

-

(a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... - ResearchGate. (URL: [Link])

-

2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem. (URL: [Link])

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

6.5: Amine Fragmentation - Chemistry LibreTexts. (URL: [Link])

-

2-phenylethanaminium chloride | CAS#:156-28-5 | Chemsrc. (URL: [Link])

-

2-Fluoroamphetamine | C9H12FN | CID 121531 - PubChem. (URL: [Link])

-

NMR of phenylethane amine - Chemistry Stack Exchange. (URL: [Link])

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines... - ResearchGate. (URL: [Link])

-

Ruthenium-Catalyzed Reductive Amination of Ketones with Nitroarenes and Nitriles - Supporting Information. (URL: [Link])

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (URL: [Link])

-

2-Phenylethylamine - American Chemical Society. (URL: [Link])

-

Phenethylamine | C8H11N | CID 1001 - PubChem - NIH. (URL: [Link])

-

Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes - PubMed. (URL: [Link])

-

Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC. (URL: [Link])

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 2-Fluoroamphetamine | C9H12FN | CID 121531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Conformational analysis of beta-fluorinated phenethylamines

The Fluorine Steering Effect: Conformational Analysis of -Fluorinated Phenethylamines

Introduction: Beyond Bioisosterism

In medicinal chemistry, fluorine is often introduced to block metabolic hotspots (e.g., preventing P450 oxidation). However, in the context of phenethylamines—the structural backbone of catecholamines like dopamine and norepinephrine—a

For researchers developing GPCR ligands (specifically for adrenergic, dopaminergic, and serotonergic receptors), the

This guide details the theoretical basis, analytical workflows, and experimental protocols required to analyze and exploit the conformational bias induced by

Theoretical Framework: The Gauche Effect[1][2][3][4]

Unlike non-fluorinated alkanes, which prefer an anti (trans) conformation to minimize steric repulsion, 1,2-difluoroethane and

The Two Driving Forces

The stability of the gauche conformer in

-

Hyperconjugation (

): Electron density from the filled -

Electrostatic Attraction (The Ammonium Effect): Under physiological conditions (pH 7.4), the amine is protonated (

). The highly electronegative fluorine (

Figure 1: Mechanistic drivers stabilizing the gauche conformation in protonated

Analytical Methodology: NMR Spectroscopy[5][6]

X-ray crystallography provides a static snapshot, often influenced by crystal packing forces. Solution-state NMR is the gold standard for determining the conformational population of these flexible molecules in a biological context.

Vicinal Coupling Constants ( )

The population of conformers is extracted using the Karplus relationship, which correlates the dihedral angle with scalar coupling constants. In this system, you must analyze both Proton-Proton (

Table 1: Diagnostic Coupling Constants for

| Coupling Type | Interaction | Gauche Conformer ( | Anti Conformer ( |

| Vicinal Protons | 2.0 – 5.0 Hz | 10.0 – 14.0 Hz | |

| Proton-Fluorine | 3.0 – 6.0 Hz | 15.0 – 25.0 Hz |

Critical Insight: In a freely rotating system, the observed

is a weighted average. However, due to the gauche effect,-fluorophenethylamines often show values heavily skewed toward the gauche range, indicating a "locked" population of >80%.

Experimental Workflow for Conformer Assignment

To accurately determine the population ratios (

Figure 2: NMR analysis workflow for determining conformational populations.

Experimental Protocols

Synthesis: Deoxofluorination of -Hydroxy Phenethylamines

The most reliable route to

Reagents:

-

Substrate: N-protected

-hydroxy phenethylamine (e.g., Boc-protected). -

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with the N-Boc-amino alcohol (1.0 equiv) and anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere. Cool to -78°C.

-

Addition: Add DAST (1.2 equiv) dropwise via syringe. Caution: DAST reacts violently with water/glass; use plasticware if possible or strictly anhydrous glass.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (stain with ninhydrin).

-

Quench: Cool to 0°C. Quench carefully with saturated aqueous

. Warning: Vigorous CO2 evolution. -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Deprotection: Treat the crude intermediate with 4M HCl in Dioxane for 1 hour to remove the Boc group. Evaporate to yield the amine hydrochloride salt.

pKa Determination (Titration)

The introduction of fluorine lowers the pKa of the amine, which impacts membrane permeability and BBB crossing.

Protocol:

-

Dissolve 5 mg of the fluorinated amine hydrochloride in 10 mL of degassed water.

-

Perform potentiometric titration using 0.01 M NaOH.

-

Plot pH vs. Volume of NaOH. The inflection point represents the pKa.

-

Expected Result: Non-fluorinated phenethylamine pKa

9.8.

-

Impact on Drug Design[7]

Receptor Selectivity

The "frozen" gauche conformation mimics the bound state of neurotransmitters at specific receptors.

-

Adrenergic Receptors: The gauche conformer of norepinephrine is the bioactive shape required for binding to the

-adrenergic receptor. -

Serotonin (5-HT) Receptors: Selectivity between 5-HT subtypes can be tuned by enforcing specific side-chain rotamers using fluorine.

Physicochemical Properties

-

Lipophilicity: While C-F is lipophilic, the overall effect on LogD is complex due to the pKa shift. At physiological pH, a larger fraction of the fluorinated amine exists as the neutral free base compared to the non-fluorinated parent, potentially increasing brain penetration.

References

-

O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[2] Beilstein Journal of Organic Chemistry, 6, 38. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Thiehoff, C., et al. (2016). The Fluorine Gauche Effect in Drug Discovery: A Case Study. Journal of Medicinal Chemistry, 59(10), 4769–4789. Link

-

Briggs, C. R. S., et al. (2004). The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated.[3] Organic & Biomolecular Chemistry, 2(5), 732-740. Link

Influence of fluorine gauche effect in 2-Fluoro-2-phenylethan-1-amine

The Fluorine Gauche Effect in -Fluoroamines: A Structural & Synthetic Deep Dive into 2-Fluoro-2-phenylethan-1-amine

Executive Summary

The introduction of a fluorine atom at the

Theoretical Framework: The Gauche Effect Mechanism

Classically, steric repulsion dictates that large vicinal substituents adopt an anti (

-

Hyperconjugation (

): The C–H bond is a better electron donor ( -

Electrostatic Attraction (The Ammonium Lock): In physiological conditions, the amine is protonated (

). The resulting positive charge creates a powerful electrostatic attraction with the partial negative charge of the fluorine atom (

Pathway Visualization: Stereoelectronic Forces

The following diagram illustrates the competing forces establishing the preferred conformer.

Caption: The convergence of hyperconjugative and electrostatic forces overrides steric bulk to favor the gauche conformation.

Conformational Analysis of 2-Fluoro-2-phenylethan-1-amine

In this specific scaffold, the phenyl group introduces a significant steric complication. Unlike simple fluoroethylamine, the rotation around the C1-C2 bond must accommodate the bulky aromatic ring.

The Preferred Conformer

Detailed NMR studies (

| Parameter | Value / Observation | Mechanistic Driver |

| Torsion Angle (F-C-C-N) | Electrostatic attraction ( | |

| Torsion Angle (Ph-C-C-N) | Steric minimization (Phenyl vs | |

| Small ( | Indicates gauche H-F relationship in the major rotamer | |

| Dipole Moment | Increased | Alignment of C-F and C-N dipoles |

Expert Insight: When analyzing NMR data for this compound, do not expect the large

Physicochemical Implications (pKa & LogP)

The introduction of fluorine at the

pKa Modulation

The strong electron-withdrawing inductive effect (-I) of fluorine destabilizes the positively charged ammonium species, making the conjugate acid stronger (and the amine less basic).

-

Phenethylamine pKa: ~9.8

- -Fluorophenethylamine pKa: ~8.3 – 8.6

Impact: At physiological pH (7.4), a larger fraction of the fluorinated molecule exists as the free base compared to the non-fluorinated parent. This significantly enhances membrane permeability and blood-brain barrier (BBB) crossing, despite the lower intrinsic lipophilicity of the protonated form.

Synthetic Protocols: Navigating the Phenonium Ion

Synthesizing 2-fluoro-2-phenylethan-1-amine requires careful control to avoid racemization or rearrangement. The presence of the phenyl group vicinal to the leaving group creates a risk of phenonium ion formation (neighboring group participation), which can lead to retention of configuration rather than the expected Walden inversion (SN2).

Protocol A: Deoxyfluorination (High Risk / High Reward)

Using DAST or Deoxo-Fluor on the corresponding

-

Risk: Elimination to

-fluorostyrene or rearrangement via phenonium ion. -

Mitigation: Perform at low temperature (-78°C) in non-polar solvents (DCM) to suppress carbocation character.

Protocol B: Aziridine Opening (Recommended)

This method offers superior regiocontrol and stereochemical fidelity.

Step-by-Step Methodology:

-

Precursor: Start with enantiopure 2-phenylaziridine (activated with a Tosyl or Cbz group).

-

Reagent: Olah’s Reagent (Pyridine

9HF) or TEA -

Conditions:

-

Dissolve activated aziridine in DCM in a Teflon or polyethylene vessel (Glass is incompatible with HF).

-

Add HF-reagent dropwise at 0°C.

-

Stir at room temperature for 2-4 hours.

-

Quench: Pour slowly into saturated

(Caution: Gas evolution).

-

-

Deprotection: Remove the activating group (e.g., Mg/MeOH for Sulfonyls) to yield the free amine.

Synthetic Workflow Diagram

Caption: Regioselective ring opening of aziridines avoids the phenonium rearrangement risks associated with direct alcohol fluorination.

References

-

O'Hagan, D. (2008).[2][3] Understanding organofluorine chemistry: An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. Link

-

Hunter, L. (2010).[3] The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6,[3][4] 38. Link

-

Silla, J. M., et al. (2014).[4] Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–882.[4] Link

-

Thiehoff, C., et al. (2016).[3] The Fluorine Gauche Effect: A Brief History. Chemistry – A European Journal, 22(35). Link

-

Leach, K., & O'Hagan, D. (2018). Direct syntheses of stereoisomers of 3-fluoro GABA and β-fluoroamine analogues.[5] Chemistry – A European Journal.[6] Link

Sources

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

Metabolic Stability of Fluorinated Phenethylamine Derivatives

Executive Summary

Phenethylamine (PEA) scaffolds serve as the structural backbone for a vast array of endogenous neurotransmitters (dopamine, norepinephrine) and therapeutic agents (antidepressants, psychostimulants). However, the clinical utility of unsubstituted PEAs is severely limited by rapid metabolic clearance, primarily driven by Monoamine Oxidase (MAO) mediated oxidative deamination and Cytochrome P450 (CYP) mediated ring hydroxylation.

This guide details the strategic incorporation of fluorine—a bioisostere of hydrogen—to modulate these metabolic pathways.[1][2][3][4][5] We move beyond the simplified "C-F bond strength" argument to explore the critical roles of pKa modulation , lipophilicity shifts , and electronic shielding . Included are validated protocols for microsomal stability assays and mechanistic insights into how specific substitution patterns (Ring-F vs.

The Metabolic Liability: Mechanisms of Clearance

To engineer stability, one must first map the degradation pathways. The PEA scaffold faces a dual threat in the liver and brain.

Oxidative Deamination (MAO-A/B)

The primary clearance route for primary amines is oxidative deamination.[6] MAO enzymes abstract a hydride ion from the

-

Vulnerability: The availability of the nitrogen lone pair and the electron density at the

-carbon are rate-determining factors.

Aromatic Hydroxylation (CYP450)

CYP isozymes (particularly CYP2D6) target the electron-rich aromatic ring.

-

Vulnerability: The para-position (4-position) is the "soft spot" for electrophilic attack by the high-valent Iron-Oxo species of the CYP heme, leading to phenolic metabolites that are rapidly conjugated and excreted.

Pathway Visualization

The following diagram maps these attack vectors and the strategic placement of fluorine to block them.

Figure 1: Metabolic attack vectors on the PEA scaffold and the interceptive role of fluorination strategies.

The Fluorine Effect: Mechanistic Deep Dive

Recent physical organic chemistry perspectives (Bhattarai et al., 2026) argue that metabolic stability is not solely due to the strength of the C-F bond (approx. 116 kcal/mol) resisting abstraction. Instead, enzyme affinity (

Ring Fluorination (The Para-Blockade)

Replacing the 4-hydrogen with fluorine exerts two effects:

-

Metabolic Blocking: It physically occupies the primary site of CYP2D6 hydroxylation. The C-F bond is too strong for the CYP radical cation mechanism to break under physiological conditions.

-

Lipophilicity (

): Fluorine is more lipophilic than hydrogen. This can increase binding affinity to metabolic enzymes (lowering

Beta-Fluorination (The pKa Shift)

Placing a fluorine atom on the

-

Mechanism: The strong electronegativity of fluorine withdraws electron density from the adjacent amine.

-

The pKa Effect: This substitution typically lowers the amine

by 1.0–2.0 units. MAO enzymes have strict preferences for the protonation state of the substrate. By shifting the equilibrium toward the unprotonated species (or altering the electronics of the transition state),

Validated Experimental Protocol: Microsomal Stability

To quantify these effects, the Liver Microsome Stability Assay is the gold standard.[7] This protocol ensures data integrity through strict controls and cofactor management.

Reagents & Preparation

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Workflow Diagram

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Step-by-Step Procedure

-

Master Mix Prep: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike test compound (PEA derivative) to a final concentration of 1

. Note: 1 -

Pre-Incubation: Incubate the mixture at 37°C for 10 minutes. This allows the compound to bind non-specifically to microsomal proteins, establishing equilibrium.

-

Initiation: Add the NADPH regenerating system to start the reaction.

-

Sampling: At

minutes, remove 50 -

Quenching: Immediately dispense into 150

of ice-cold Acetonitrile/Internal Standard. Vortex for 10 seconds. -

Processing: Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins. Inject supernatant into LC-MS/MS.

Data Calculation

Calculate the slope (

Data Interpretation & Case Studies

The following table summarizes the impact of fluorination on PEA stability, synthesizing data from historical and recent medicinal chemistry literature [2][3].

| Compound Structure | Modification | pKa (Approx) | Metabolic Half-Life ( | Primary Clearance Mechanism |

| Phenethylamine (PEA) | None | ~9.8 | < 5 min | Rapid MAO-B deamination |

| 4-F-PEA | Para-F | ~9.7 | 10-15 min | MAO-B (CYP blocked, but MAO still active) |

| Beta-F | ~8.4 | > 60 min | High Stability. Low pKa reduces MAO affinity. | |

| Beta-di-F | ~7.2 | > 120 min | Negligible MAO metabolism; renal clearance dominates. | |

| 2C-H (2,5-dimethoxy-PEA) | Ring-OMe | ~9.6 | 20 min | Ring hydroxylation / O-demethylation |

| 2C-F (4-fluoro analog) | 4-F + OMe | ~9.6 | > 180 min | Synergistic. 4-F blocks CYP; OMe hinders MAO. |

Key Takeaways for Drug Design:

-

Don't rely on Para-F alone: While 4-fluorination stops CYP attack at that specific carbon, it does not protect the amine from MAO.

-

The Beta-F Switch: If MAO liability is the problem,

-fluorination is the solution. It is a more potent stabilizer than ring fluorination for simple PEAs. -

Synergy: The most stable derivatives (like the 2C-F series) combine steric bulk/electronic blocking on the ring with modifications that protect the amine.

References

-

Meyerson, L. R., & Fuller, R. W. (1978).[9] Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology.

-

Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis.

-

Merck Millipore. (n.d.). Metabolic Stability Assay Protocol.

-

Enamine. (n.d.). Hepatic Microsomal Stability (human, rat or mouse).

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mttlab.eu [mttlab.eu]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Lipophilicity and LogP of 2-Fluoro-2-phenylethan-1-amine for Drug Discovery Professionals

Introduction: The Central Role of Lipophilicity in Neurotherapeutics

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of modern drug design. It is quantitatively expressed as the logarithm of the partition coefficient (LogP), which measures the equilibrium distribution of a compound between an immiscible organic solvent (typically n-octanol) and water. This parameter is a critical determinant of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] In the realm of neurotherapeutics, where crossing the blood-brain barrier (BBB) is a prerequisite for efficacy, LogP is not merely a physicochemical descriptor but a key predictor of therapeutic potential. An optimal LogP value—generally considered to be in the range of 1.5 to 2.7—is required to balance the passive diffusion across the lipidic BBB with sufficient aqueous solubility to prevent issues like high metabolic turnover and toxicity.[3][4]

This guide provides a comprehensive technical analysis of the lipophilicity of 2-Fluoro-2-phenylethan-1-amine, a fluorinated phenethylamine analog. Given the absence of direct experimental data for this specific molecule, this document synthesizes predictive data, a rigorous comparative analysis with structurally related compounds, and an overview of gold-standard experimental methodologies. The objective is to equip researchers, medicinal chemists, and drug development professionals with a robust understanding of this compound's potential pharmacokinetic behavior, grounded in established scientific principles.

Physicochemical Profile of 2-Fluoro-2-phenylethan-1-amine

The foundational properties of the target molecule are summarized below. The LogP value presented is a computationally derived estimate, which serves as the basis for further analysis in this guide.

| Property | Value | Source |

| IUPAC Name | 2-Fluoro-2-phenylethan-1-amine | - |

| CAS Number | 55601-20-2 | [5] |

| Molecular Formula | C₈H₁₀FN | [5] |

| Molecular Weight | 139.17 g/mol | [5] |

| Calculated LogP | 1.6559 | [5] |

In-Depth Analysis of LogP: Prediction, Comparison, and Structural Rationale

The Utility and Framework of Predictive LogP Models

In early-stage drug discovery, in silico prediction of LogP is an indispensable tool for prioritizing candidates. These computational models generally fall into two categories: fragment-based methods, which sum the lipophilicity contributions of molecular substructures, and property-based methods, which use whole-molecule descriptors like polarizability and partial atomic charges to build regression models.[6][7] More recently, machine learning and neural network approaches have demonstrated increasing accuracy.[8][9] While these predictions are highly valuable, they are estimations. Their accuracy is highest for molecules similar to those in the model's training set and may decrease for novel scaffolds.[10] Therefore, a predicted value, such as the 1.66 for our target compound, should be viewed as a well-grounded hypothesis that warrants experimental confirmation.

The Influence of Benzylic Fluorination on Lipophilicity

The strategic introduction of fluorine is a prevalent tactic in medicinal chemistry to modulate physicochemical properties.[11] Replacing a hydrogen atom with fluorine typically increases lipophilicity due to fluorine's larger van der Waals radius compared to hydrogen.[12] However, the effect is nuanced. The extreme electronegativity of fluorine can increase the local dipole moment of a molecule, which can enhance polarity and slightly counteract the increase in lipophilicity.[13][14] In the case of 2-Fluoro-2-phenylethan-1-amine, the fluorine atom is on an aliphatic carbon adjacent to the phenyl ring (a benzylic position). This placement is expected to modestly increase the LogP compared to its non-fluorinated parent, phenethylamine.

Comparative LogP Data of Structural Analogs

To contextualize the predicted LogP of 1.66, it is instructive to compare it with the known LogP values of structurally similar molecules. This comparative analysis provides a framework for understanding the lipophilic contribution of the benzylic fluorine atom relative to other common substituents.

| Compound | Structure | LogP Value | Type | Rationale for Comparison |

| Phenethylamine | C₈H₁₁N | 1.41 | Experimental[15][16] | The direct non-fluorinated parent compound. |

| 2-Fluoro-2-phenylethan-1-amine | C₈H₁₀FN | ~1.66 | Calculated [5] | Target Molecule. |

| 1-Phenethylamine | C₈H₁₁N | 1.49 | Calculated[17] | Positional isomer of the parent compound. |

| Amphetamine | C₉H₁₃N | 1.8 | Experimental[4][18] | Adds a methyl group, providing a lipophilicity benchmark. |

| p-Fluorophenethylamine | C₈H₁₀FN | 1.3 | Calculated[19] | Moves the fluorine to the aromatic ring, showing a different effect. |

| Phenylpropanolamine | C₉H₁₃NO | 0.67 | Experimental[4] | Adds a hydroxyl group, which significantly decreases lipophilicity. |

Analysis: The experimental LogP of the parent compound, phenethylamine, is 1.41.[15][16] The calculated LogP of 1.66 for 2-Fluoro-2-phenylethan-1-amine represents an increase of ~0.25 log units. This aligns with the chemical principle that substituting an aliphatic hydrogen with fluorine generally imparts a small but positive contribution to lipophilicity.[12] Furthermore, the LogP of amphetamine (1.8) is slightly higher, suggesting that an α-methyl group contributes more to lipophilicity than a benzylic fluorine atom in this scaffold.[4]

Implications for Central Nervous System (CNS) Drug Development

The predicted LogP of ~1.66 places 2-Fluoro-2-phenylethan-1-amine squarely within the desirable range for CNS-active compounds.[4] This moderate lipophilicity suggests a favorable balance: it is likely high enough to facilitate passive transport across the BBB, yet not so high as to risk poor aqueous solubility, rapid metabolic clearance, or off-target toxicity associated with excessive lipophilicity.[3][] This positions the molecule as a promising scaffold for neurotherapeutic development, meriting further investigation and experimental validation of its key physicochemical properties.

Standard Methodologies for Experimental LogP Determination

While predictive models are invaluable, experimental verification is the definitive standard. The Organization for Economic Co-operation and Development (OECD) has established standardized guidelines for LogP determination that ensure data is reliable and reproducible.

Gold Standard: The Shake-Flask Method (OECD 107)

This method directly measures the partitioning of a compound between n-octanol and water and is considered the benchmark for LogP determination.[21]

Causality and Trustworthiness: The protocol's integrity relies on ensuring true equilibrium is reached and that the phases are completely separated. Pre-saturation of the solvents prevents volume changes upon mixing. Centrifugation is a critical step to break any micro-emulsions that would artificially inflate the concentration in the aqueous phase.[22] A final mass balance check, where the total amount of recovered compound is compared to the initial amount, validates the experimental run.

Step-by-Step Protocol:

-

Preparation of Solvents: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by a separation period.

-

Test Substance Preparation: A stock solution of 2-Fluoro-2-phenylethan-1-amine is prepared in n-octanol.

-

Partitioning: The stock solution is added to a test vessel containing a known ratio of the pre-saturated n-octanol and water. The OECD guideline recommends performing runs at three different phase volume ratios.[21]

-

Equilibration: The vessel is agitated gently at a constant temperature (e.g., 25°C) until equilibrium is reached.[22]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.[21]

-

Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique (e.g., HPLC-UV, GC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Caption: Workflow for the OECD 107 Shake-Flask Method.

High-Throughput Screening: The HPLC Method (OECD 117)

For more rapid screening of compounds, the reverse-phase high-performance liquid chromatography (RP-HPLC) method is employed. It correlates a compound's retention time with its lipophilicity.[23][24]

Causality and Trustworthiness: This is an indirect method whose accuracy is entirely dependent on the quality of the calibration. A set of reference compounds with accurately known LogP values must be run to create a calibration curve that plots retention time against LogP. The LogP of the test compound is then interpolated from this curve.[25] The isocratic mobile phase ensures that retention is solely a function of the compound's interaction with the stationary phase, providing a consistent measure of lipophilicity.[26]

Step-by-Step Protocol:

-

System Preparation: An HPLC system with a C18 reverse-phase column is used. The mobile phase is typically a mixture of methanol and water.

-

Calibration: A series of 5-7 reference compounds with well-established LogP values spanning the expected range are injected individually.

-

Calibration Curve Generation: The retention time (t_R) for each standard is recorded. The logarithm of the retention factor (log k) is plotted against the known LogP values to generate a linear regression curve.

-

Sample Analysis: The test substance, 2-Fluoro-2-phenylethan-1-amine, is injected under the identical HPLC conditions.

-

Retention Time Measurement: The retention time for the test substance is determined in duplicate.[25]

-

LogP Interpolation: The log k for the test substance is calculated and its LogP value is determined by interpolation from the calibration curve.

Caption: Workflow for the OECD 117 HPLC Method.

Conclusion

The lipophilicity of 2-Fluoro-2-phenylethan-1-amine, characterized by a predicted LogP of approximately 1.66, suggests it is a well-positioned candidate for CNS drug discovery. This value, supported by a comparative analysis with non-fluorinated and otherwise substituted phenethylamine analogs, indicates a moderate lipophilicity that is favorable for balancing blood-brain barrier permeability with acceptable pharmacokinetic properties. While computational and comparative data provide a strong directional hypothesis, this guide underscores the necessity of empirical validation. The definitive characterization of this molecule's LogP requires experimental determination using standardized protocols, such as the OECD 107 shake-flask or OECD 117 HPLC methods, to provide the robust and reliable data essential for advancing a compound in the drug development pipeline.

References

-

Phenylpropanolamine - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

-

Phenethylamine - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method | OECD. (2004). Retrieved February 10, 2026, from [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling | Journal of Medicinal Chemistry - ACS Publications. (2022). Retrieved February 10, 2026, from [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002). Retrieved February 10, 2026, from [Link]

-

The influence of aliphatic fluorination on lipophilicity - ResearchGate. (2019). Retrieved February 10, 2026, from [Link]

-

OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice. (2021). Retrieved February 10, 2026, from [Link]

-

Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC. (2021). Retrieved February 10, 2026, from [Link]

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry - ACS Publications. (2021). Retrieved February 10, 2026, from [Link]

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH. (2020). Retrieved February 10, 2026, from [Link]

-

Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. (2013). Retrieved February 10, 2026, from [Link]

-

The role of fluorine in medicinal chemistry: Review Article. (2007). Retrieved February 10, 2026, from [Link]

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method | OECD. (2004). Retrieved February 10, 2026, from [Link]

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method - Northeastern University. (n.d.). Retrieved February 10, 2026, from [Link]

-

Comparison of Predictivities of Log P Calculation Models Based on Experimental Data for 134 Simple Organic Compounds | Semantic Scholar. (2007). Retrieved February 10, 2026, from [Link]

-

1-Phenethylamine | C8H11N | CID 7408 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

-

The influence of lipophilicity in drug discovery and design | Request PDF - ResearchGate. (2012). Retrieved February 10, 2026, from [Link]

-

Determination of the Partition Coefficient n-octanol/water - Biotecnologie BT. (n.d.). Retrieved February 10, 2026, from [Link]

-

Machine Learning Methods for LogP Prediction: Pt. 1 - Ricardo Avila. (2019). Retrieved February 10, 2026, from [Link]

-

OECD 107, OECD 117 and OECD 123 - Phytosafe. (n.d.). Retrieved February 10, 2026, from [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. (1995). Retrieved February 10, 2026, from [Link]

-

Showing Compound 2-Phenylethylamine (FDB010580) - FooDB. (2010). Retrieved February 10, 2026, from [Link]

-

OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences. (n.d.). Retrieved February 10, 2026, from [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). Retrieved February 10, 2026, from [Link]

-

A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. (2007). Retrieved February 10, 2026, from [Link]

-

(-)-Amphetamine | C9H13N | CID 32893 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

-

The influence of lipophilicity in drug discovery and design - PubMed. (2012). Retrieved February 10, 2026, from [Link]

-

The influence of lipophilicity in drug discovery and design | Semantic Scholar. (2012). Retrieved February 10, 2026, from [Link]

-

Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021). Retrieved February 10, 2026, from [Link]

-

1-Phenethylamine, (-)- | C8H11N | CID 75818 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

-

Dextroamphetamine | C9H13N | CID 5826 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

-

Phenethylamine | C8H11N | CID 1001 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

-

Amphetamine | C9H13N | CID 3007 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

-

p-Fluorophenethylamine | C8H10FN | CID 4653 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

-

2-Fluoro-1-phenylethan-1-ol | C8H9FO | CID 9946 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting... [ravilabio.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Phenethylamine - Wikipedia [en.wikipedia.org]

- 16. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. p-Fluorophenethylamine | C8H10FN | CID 4653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. oecd.org [oecd.org]

- 22. biotecnologiebt.it [biotecnologiebt.it]

- 23. oecd.org [oecd.org]

- 24. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 25. oecd.org [oecd.org]

- 26. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

The Strategic Incorporation of Fluorine in Neurotransmitter Analogs: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The substitution of hydrogen with fluorine in neurotransmitter analogs represents a cornerstone of modern medicinal chemistry and drug discovery. This strategic manipulation of molecular architecture has yielded compounds with profoundly altered pharmacological profiles, offering enhanced potency, selectivity, metabolic stability, and the ability to cross the blood-brain barrier. This in-depth technical guide provides a comprehensive overview of the history, discovery, and application of fluorinated neurotransmitter analogs. We will delve into the fundamental principles governing the effects of fluorination, explore the synthesis and properties of key analog classes—including those of dopamine, serotonin, and GABA—and detail their critical role in advancing our understanding of neurological function and disease through techniques such as Positron Emission Tomography (PET). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine in the design of next-generation neurological therapeutics and research tools.

Introduction: The Power of a Single Atom

In the intricate dance of neurotransmission, the precise chemical structure of a signaling molecule is paramount. Even subtle modifications can dramatically alter its interaction with receptors, transporters, and metabolic enzymes. Among the vast toolkit of the medicinal chemist, the introduction of fluorine stands out as a uniquely powerful strategy.[1] The smallest and most electronegative of the halogens, fluorine imparts a range of desirable properties to organic molecules, making it an indispensable element in modern drug discovery.[1][2]

The strategic incorporation of fluorine can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as Cytochrome P450s.[2][3] This can significantly increase the half-life of a drug, leading to improved pharmacokinetic profiles.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity and basicity (pKa) of nearby functional groups, which in turn influences a molecule's solubility, membrane permeability, and binding affinity for its target.[3][4]

-

Improved Target Affinity and Selectivity: The introduction of fluorine can alter the electronic distribution and conformation of a molecule, leading to more favorable interactions with its biological target and potentially increasing its selectivity for a specific receptor subtype.[5][6]

-

Enhanced Blood-Brain Barrier (BBB) Penetration: The lipophilicity of a molecule is a key determinant of its ability to cross the BBB. Fluorination can increase lipophilicity, facilitating the entry of drugs into the central nervous system (CNS).[7][8]

This guide will provide a comprehensive exploration of these principles through the lens of fluorinated neurotransmitter analogs, from their historical origins to their cutting-edge applications.

A Historical Perspective: From Curiosity to Cornerstone

The journey of organofluorine chemistry began in the 19th century, long before the unique biological properties of fluorinated compounds were fully appreciated.[9] The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862.[9] However, it was the mid-20th century that marked a turning point. The discovery of the profound biological effects of fluorination, exemplified by the work of Fried on 9α-fluorohydrocortisone acetate, ignited a wave of interest in the pharmaceutical applications of fluorine.[2] The first fluorinated drug to be marketed was Florinef acetate in 1954.[10][11]

The application of fluorine to neurotransmitter research followed, driven by the need for more stable and potent pharmacological tools. Early work focused on creating fluorinated analogs of key neurotransmitters to probe their structure-activity relationships and metabolic pathways. This laid the groundwork for the development of fluorinated drugs targeting the CNS, including antidepressants, antipsychotics, and anxiolytics.[2] A pivotal advancement was the use of the positron-emitting isotope, fluorine-18 (¹⁸F), in the development of radiotracers for PET imaging.[7][12] This technology has revolutionized the study of the living human brain, allowing for the non-invasive visualization and quantification of neurotransmitter systems in both healthy and diseased states.[12][13]

The Science of Fluorination: Causality Behind the Effects

The profound impact of fluorine on a molecule's biological activity stems from its unique atomic and bonding properties. Understanding these fundamental principles is crucial for the rational design of fluorinated neurotransmitter analogs.

The Carbon-Fluorine Bond: A Pillar of Stability

The C-F bond is the strongest single bond in organic chemistry. This exceptional strength is a direct consequence of the large difference in electronegativity between carbon and fluorine, resulting in a highly polarized and stable bond. This inherent stability makes the C-F bond resistant to enzymatic cleavage, a common route of drug metabolism. By strategically replacing a metabolically vulnerable C-H bond with a C-F bond, medicinal chemists can block oxidative metabolism and significantly extend a compound's duration of action.[3]

Electronic Effects: Modulating Acidity and Basicity

Fluorine's powerful electron-withdrawing nature exerts a significant inductive effect, influencing the acidity and basicity of nearby functional groups.[4] For example, the introduction of a fluorine atom near a basic amine group will lower its pKa, making it less protonated at physiological pH. This can have a cascade of effects, including altered solubility, reduced non-specific binding, and modified interactions with the target receptor.[3]

Conformational Control and Binding Affinity

While fluorine is isosteric with hydrogen in terms of size, its electronic properties can induce significant conformational changes in a molecule.[3] These conformational biases can pre-organize a ligand into a bioactive conformation that is more favorable for binding to its target receptor, thereby increasing its potency. Furthermore, the polarized C-F bond can participate in favorable electrostatic interactions within the receptor's binding pocket, further enhancing affinity.[5]

Fluorinated Analogs of Key Neurotransmitter Systems

The principles of fluorination have been successfully applied to virtually every major neurotransmitter system. This section will explore some of the most significant examples.

The Dopaminergic System

The dopamine system is a critical target for drugs treating a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[13] Fluorinated dopamine analogs have been instrumental in both understanding and treating these conditions.

-

L-DOPA Analogs for PET Imaging: 6-[¹⁸F]Fluoro-L-DOPA ([¹⁸F]FDOPA) is a gold-standard PET tracer for imaging the presynaptic dopamine synthesis capacity in the brain.[10][13] Its uptake and conversion to [¹⁸F]fluorodopamine provide a direct measure of the integrity of dopaminergic neurons, which is crucial for the diagnosis and monitoring of Parkinson's disease.[10]

-

Dopamine Receptor Ligands: A vast number of fluorinated compounds have been developed as selective agonists and antagonists for dopamine receptor subtypes (D₁, D₂, D₃, D₄, and D₅). For example, the introduction of fluorine into benzamide analogs has yielded potent and selective D₃ receptor ligands, which are being investigated for their therapeutic potential in addiction and other disorders.[14][15][16] Replacing a methoxy group with a fluoroethoxy group in certain ligand series has been shown to maintain or even improve D₃ receptor affinity.[15]

| Compound | Target | Affinity (Ki, nM) | Selectivity (vs. D₂) | Reference |

| 18a | D₃ | 1.1 | ~25-fold | [14] |

| 20e | D₃ | 0.17 | 163-fold | [14] |

| Eticlopride | D₂ | ~0.3-0.8 | - | [17] |

| N-(2-fluoroethyl)-eticlopride | D₂ | ~5-10 | - | [17] |

| N-(3-fluoropropyl)-eticlopride | D₂ | ~2-5 | - | [17] |

The Serotonergic System

The serotonin (5-HT) system is implicated in the regulation of mood, anxiety, sleep, and cognition. Fluorinated serotonin analogs have led to the development of blockbuster drugs and invaluable research tools.

-

Selective Serotonin Reuptake Inhibitors (SSRIs): The introduction of a trifluoromethyl group into the structure of fluoxetine (Prozac) is a classic example of how fluorination can enhance metabolic stability and potency. This modification blocks a key site of metabolism, leading to a longer half-life and improved therapeutic efficacy.

-

5-HT Receptor Ligands for PET Imaging: [¹⁸F]-altanserin and [¹⁸F]-setoperone are widely used PET tracers for imaging 5-HT₂A receptors, which are implicated in depression and schizophrenia. More recently, agonists like ¹⁸F-NLX-112 are being used to image functionally-responsive 5-HT₁A receptors.[18] The development of fluorinated 5-HT₁A receptor antagonists like [¹⁸F]Mefway has also been a significant achievement, providing tools to study this receptor in vivo.[19]

The GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Modulating GABAergic neurotransmission is a key strategy for treating epilepsy, anxiety, and pain.

-

GABA Analogs: The synthesis of fluorinated GABA analogs has been an active area of research.[20] For instance, β-polyfluoroalkyl-GABAs have been synthesized and shown to be bioisosteres of the blockbuster drug Pregabalin.[20] Interestingly, while being structural analogs, some of these fluorinated compounds did not act as functional GABA analogs, highlighting the subtle yet profound impact of fluorination on biological activity.[20] Stereoselective fluorination has also been used to create conformationally biased GABA analogs, with different stereoisomers exhibiting distinct activities at GABA receptors.[21]

The Role of ¹⁸F in Positron Emission Tomography (PET)

The positron-emitting isotope fluorine-18 (¹⁸F) has become the radionuclide of choice for many PET imaging applications in neuroscience.[12] Its favorable physical properties, including a relatively long half-life of 109.8 minutes and low positron energy, make it ideal for both on-site production and distribution to satellite imaging centers.[22]

The development of ¹⁸F-labeled neurotransmitter analogs has provided an unprecedented window into the living human brain, enabling researchers and clinicians to:

-

Quantify Receptor and Transporter Density: PET imaging with ¹⁸F-labeled ligands allows for the non-invasive measurement of the concentration of specific receptors and transporters in different brain regions.[12] This is invaluable for understanding the neurochemical changes associated with neurological and psychiatric disorders.

-

Assess Enzyme Activity: Tracers like [¹⁸F]FDOPA can be used to measure the activity of enzymes involved in neurotransmitter synthesis.[13]

-

Monitor Disease Progression and Treatment Response: PET imaging can be used to track changes in neurotransmitter systems over time, providing objective biomarkers for disease progression and the efficacy of therapeutic interventions.[23]

-

Facilitate Drug Development: In vivo imaging with ¹⁸F-tracers is a powerful tool in drug development, allowing for the assessment of target engagement and the optimization of drug dosage and delivery.[12]

Methodologies and Experimental Protocols

The synthesis and evaluation of fluorinated neurotransmitter analogs involve a range of specialized techniques. This section provides an overview of key experimental workflows.

Synthetic Strategies for Fluorination

The introduction of fluorine into a molecule can be achieved through various synthetic methods. The choice of method depends on the desired position of the fluorine atom, the chemical nature of the substrate, and whether a stable (¹⁹F) or radioactive (¹⁸F) isotope is being used.

This is the most common method for introducing ¹⁸F for PET applications. It typically involves the displacement of a good leaving group (e.g., tosylate, mesylate, or a halogen) with [¹⁸F]fluoride ion.

Example Protocol: Synthesis of [¹⁸F]Mefway [19]

-

Precursor Preparation: The corresponding tosylate precursor of Mefway is synthesized.

-

Radiolabeling: The precursor is reacted with [¹⁸F]fluoride, which is produced in a cyclotron and activated using a phase-transfer catalyst such as Kryptofix 2.2.2. and potassium carbonate. The reaction is typically carried out in an aprotic solvent like acetonitrile at an elevated temperature.

-

Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the [¹⁸F]Mefway from unreacted precursor and other byproducts.

-

Formulation: The purified [¹⁸F]Mefway is formulated in a physiologically compatible solution for injection.

In Vitro Evaluation: Receptor Binding Assays

Receptor binding assays are essential for determining the affinity and selectivity of a novel fluorinated analog for its target.

Example Protocol: Dopamine D₃ Receptor Binding Assay [14]

-

Membrane Preparation: Cell membranes expressing the human dopamine D₃ receptor are prepared from a stable cell line (e.g., HEK293 cells).

-

Radioligand: A known high-affinity radioligand for the D₃ receptor (e.g., [³H]spiperone) is used.

-

Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the fluorinated analog).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) is then calculated from the IC₅₀ value.

In Vivo Evaluation: PET Imaging

PET imaging studies in animal models and humans are the ultimate validation of a novel ¹⁸F-labeled neurotransmitter analog.

Example Protocol: [¹⁸F]FDOPA PET Imaging in a Primate Model

-

Animal Preparation: A non-human primate is anesthetized and positioned in the PET scanner.

-

Radiotracer Injection: A bolus of [¹⁸F]FDOPA is injected intravenously.

-

Dynamic Imaging: Dynamic PET data are acquired over a period of 90-120 minutes.

-

Arterial Blood Sampling: Arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer in the plasma, which is used as an input function for kinetic modeling.

-

Image Reconstruction and Analysis: The PET data are reconstructed to generate images of radiotracer distribution in the brain. Regions of interest (ROIs) are drawn on specific brain structures (e.g., striatum, cerebellum), and time-activity curves are generated.

-

Kinetic Modeling: The time-activity curves are analyzed using appropriate kinetic models to estimate parameters such as the rate of radiotracer uptake and conversion, which reflect the dopamine synthesis capacity.

Visualizations

Signaling Pathway of Dopamine

Caption: Dopamine synthesis, release, reuptake, and postsynaptic signaling.

Experimental Workflow for PET Radiotracer Evaluation

Caption: Workflow for the development and evaluation of a novel PET radiotracer.

Conclusion and Future Directions

The strategic incorporation of fluorine has fundamentally transformed the landscape of neurotransmitter research and drug development. From enhancing the therapeutic potential of CNS drugs to enabling the non-invasive imaging of the living brain, the impact of this single atom is undeniable. The continued development of novel fluorination methodologies, coupled with a deeper understanding of the intricate structure-activity relationships of fluorinated compounds, will undoubtedly lead to the creation of even more sophisticated and effective tools for diagnosing and treating neurological and psychiatric disorders. The future of fluorinated neurotransmitter analogs is bright, with the promise of delivering precision medicines and personalized diagnostics that will ultimately improve the lives of patients worldwide.

References

- Zon, I. A., et al. (2015). Synthesis of New Fluorinated Analogs of GABA, Pregabalin Bioisosteres, and Their Effects on [(3)

- Content, T. N. A. (2017). The Synthesis and Evaluation of Fluoro-, Trifluoromethyl-, and Iodomuscimols as GABA Agonists. PubMed.

- (n.d.). Scheme 1 Synthesis of fluorinated GABA analogues 3 and 4. Reagents and...

- (n.d.). Synthesis of fluorinated analogues of the neurosteroid GABA(A) receptor antagonist, 17-PA.

- (n.d.). Direct syntheses of stereoisomers of 3-fluoro GABA and β-fluoroamine analogues of the calcium receptor (CaR) agonists, cinacalcet, tecalcet, fendiline and NPS R-467. Semantic Scholar.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC. PubMed Central.

- (2011). Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. PubMed.

- Fluorine-18 Radiotranquilizers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PMC.

- (2006). Fluorinated molecules as drugs and imaging agents in the CNS. PubMed.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- (2011). Synthesis and Pharmacological Evaluation of Fluorine-Containing D3 Dopamine Receptor Ligands. American Chemical Society.

- (n.d.). Synthesis of Fluorinated Neurotransmitter Analogues. World Scientific Publishing.

- (n.d.). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. PubMed.

- (2025). Synthesis of [Ring‐H] Dopamine and Fluoro Analogues at High Specific Activity.

- (1990). Synthesis and in vitro affinity for dopamine D-2 receptor of N-fluorine-substituted analogs of eticlopride. PubMed.

- (n.d.).

- (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub.

- (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.

- (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).

- (2019). First human brain imaging of serotonin 5-HT1A receptors using 18F-NLX-112 as agonist PET tracer. Neurolixis.

- (2021). 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC.

- (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. PubMed.

- (1996). Direct radiofluorination of dopamine: 18F-labeled 6-fluorodopamine for imaging cardiac sympathetic innervation in humans using positron emission tomography. PubMed.

- Fluoride in the Central Nervous System and Its Potential Influence on the Development and Invasiveness of Brain Tumours—A Research Hypothesis - PMC.

- (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors.

- (2025). Fluorinated Tropanes.

- (2006). Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase. PubMed.

- (n.d.). Synthesis and Biologic Evaluation of a Novel Serotonin 5-HT1A Receptor Radioligand, - 18F-Labeled Mefway, in Rodents and Imaging by.

- (2025). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties.

- (n.d.). Positron emission tomography. Wikipedia.

- (2002).

- (2021).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- (n.d.). Synthesis of Fluorinated Neurotransmitter Analogues. Graz University of Technology.

- (n.d.). Tactical Applications of Fluorine in Drug Design and Development.

- (n.d.). Fluorine in drug discovery: Role, design and case studies.

- (2021).

- (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.

- (n.d.). Full article: The role of fluorine in medicinal chemistry.

- (2019).

- (2011). Synthesis of Fluorescent Analogs of Neurotransmitters. University of Miami.

- (2011). Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC.

- (n.d.).

- (n.d.). Neurotransmitter. Wikipedia.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and in vitro affinity for dopamine D-2 receptor of N-fluorine-substituted analogs of eticlopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 20 August 2019 - First human brain imaging of serotonin 5-HT1A receptors using 18F-NLX-112 as agonist PET tracer - Neurolixis [neurolixis.com]

- 19. jnm.snmjournals.org [jnm.snmjournals.org]

- 20. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Positron emission tomography - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Deoxyfluorination of 2-Amino-1-phenylethanol using Diethylaminosulfur Trifluoride (DAST)

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2][3] Judicious placement of this small, highly electronegative atom can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and pKa, thereby enhancing its overall therapeutic profile.[3][4][5] Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, stands out as a pivotal transformation in this endeavor, offering a direct route to valuable fluorinated analogues from readily available alcohol precursors.[6][7][8] This guide provides an in-depth exploration of the deoxyfluorination of 2-amino-1-phenylethanol using Diethylaminosulfur Trifluoride (DAST), a powerful yet hazardous reagent that demands meticulous handling and a thorough understanding of its reactivity.

Diethylaminosulfur Trifluoride (DAST): A Double-Edged Sword in Fluorination Chemistry